Chloroethene;prop-2-enoic acid

Photodegradation Polymer stability UV resistance

Unmodified PVC and VC-VAc copolymers lack reactive functionality for crosslinkable coatings, surface-modified fillers, and biosensor adhesion. CAS 25702-80-1 (PVC-COOH), with 1.8 wt% pendant carboxyl groups, resolves these limitations through covalent and ionic bonding capability. Key supply data for procurement evaluation: • Enables isocyanate/epoxy/melamine cure in 2K coatings; enhances CaCO₃-polymer interfacial bonding for rigid PVC composites. • Improves membrane adhesion to polyimide (Kapton) substrates in ion-selective electrodes and microfabricated biosensor arrays. • Exhibits accelerated photocrosslinking with retarded dehydrochlorination under UV, altering service-life predictions for outdoor applications.

Molecular Formula C5H7ClO2
Molecular Weight 134.56 g/mol
CAS No. 25702-80-1
Cat. No. B1230459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroethene;prop-2-enoic acid
CAS25702-80-1
Synonymspolyvinyl chloride acrylic copolymer
polyvinyl chloride-acrylic copolyme
Molecular FormulaC5H7ClO2
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESC=CC(=O)O.C=CCl
InChIInChI=1S/C3H4O2.C2H3Cl/c1-2-3(4)5;1-2-3/h2H,1H2,(H,4,5);2H,1H2
InChIKeySQNNHEYXAJPPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloroethene;prop-2-enoic Acid (CAS 25702-80-1): Carboxylated Polyvinyl Chloride Copolymer for Advanced Formulations


Chloroethene;prop-2-enoic acid (CAS 25702-80-1), systematically named as a copolymer of vinyl chloride and acrylic acid, is commercially known as carboxylated poly(vinyl chloride) (PVC-COOH) or poly(vinyl chloride-co-acrylic acid) . This thermoplastic copolymer is characterized by the incorporation of carboxyl (-COOH) functional groups along the polymer backbone, with typical commercial grades featuring an average molecular weight (Mw) of approximately 220,000 by GPC and an average carboxyl content of 1.8 wt% . The material is supplied as an amorphous white powder with a density of 1.39 g/mL and a glass transition temperature (Tg) of 84°C . The carboxyl functionality imparts enhanced polarity and reactivity compared to unmodified PVC homopolymer, enabling solubility in ketone-based solvents including acetone, methyl ethyl ketone (MEK), and tetrahydrofuran (THF) while remaining insoluble in water [1].

Why Chloroethene;prop-2-enoic Acid (CAS 25702-80-1) Cannot Be Substituted with Unmodified PVC or Alternative Copolymers


Substituting chloroethene;prop-2-enoic acid copolymer with unmodified PVC homopolymer or with vinyl chloride-vinyl acetate (VC-VAc) copolymers introduces functional and performance limitations that cannot be resolved through formulation adjustments. Unmodified PVC lacks the pendant carboxyl groups that confer enhanced polarity, specific adhesion to polar substrates, and compatibility with other functional polymers in blends and composites [1]. While VC-VAc copolymers offer internal plasticization and improved solubility over PVC homopolymer, they do not provide the reactive carboxyl functionality essential for crosslinking with isocyanates, epoxies, or melamine resins in two-pack coating systems, nor do they enable the ionic interactions required for surface modification of inorganic fillers such as calcium carbonate [2]. The carboxyl content (1.8 wt% in standard commercial grades) directly governs the copolymer's photochemical behavior, with UV irradiation studies demonstrating that carboxylated PVC exhibits accelerated photocrosslinking but retarded photodehydrochlorination relative to unmodified PVC—a mechanistic divergence that fundamentally alters degradation pathways and service lifetime predictions [3]. Selection of CAS 25702-80-1 over generically similar materials must therefore be driven by the specific quantitative performance advantages documented below.

Chloroethene;prop-2-enoic Acid (CAS 25702-80-1): Quantitative Differentiation Evidence for Scientific and Industrial Selection


Differential Photodegradation Pathways: Carboxylated PVC Exhibits Accelerated Photocrosslinking but Retarded Dehydrochlorination Relative to Unmodified PVC Under UV Irradiation

In a direct head-to-head comparison under identical laboratory UV irradiation conditions (λ = 254 nm), carboxylated poly(vinyl chloride) (C-PVC) containing 1.8% carboxyl groups demonstrated fundamentally altered photodegradation kinetics compared to unmodified PVC homopolymer. Photodegradation and photocrosslinking in C-PVC were accelerated, whereas photodehydrochlorination—the primary degradation pathway in PVC—was retarded [1]. Additionally, photooxidation leading to hydroxyl group formation was more efficient in the modified copolymer. Notably, the total amount of carbonyl groups after UV irradiation was much lower in C-PVC than in PVC, indicating that competitive reactions involving destruction of native carboxyl groups occur simultaneously with new carbonyl formation [1]. This differential degradation profile has direct implications for UV-exposed applications and long-term service life predictions.

Photodegradation Polymer stability UV resistance

Superior Mechanical Reinforcement in CaCO₃-Filled Rigid PVC Composites: PVCA-Modified Fillers Yield Tensile Strength of 46.4 MPa and Impact Strength of 2.7 kJ/m²

When evaluated as a polymer modifier for surface treatment of calcium carbonate (CaCO₃) particles in rigid PVC composites, poly(vinyl chloride)-co-poly(acrylic acid) (PVCA) with low average number molecular weight (Mn ∼10 k) delivered significantly enhanced mechanical properties compared to commercial modifier agents. PVCA-modified CaCO₃ particles exhibited uniform dispersibility and excellent compatibility within the PVC matrix [1]. Quantitatively, the PVCA-modified composite achieved a tensile strength of approximately 46.4 MPa with 119.8% elongation at break, and an impact strength of 2.7 kJ/m²—representing meaningful enhancement over composites modified with commercialized agents such as stearic acid and titanate ester [1]. Additionally, thermal stability was significantly improved due to calcium ion scavenging of hydrogen chloride, which retards autocatalytic dehydrochlorination.

PVC composites Filler modification Mechanical properties

Reactive Carboxyl Functionality Enables Crosslinking Capability Absent in Unmodified PVC and VC-VAc Copolymers

Commercial vinyl chloride-acrylic acid ester copolymers containing approximately 1.8 wt% free hydroxyl/carboxyl groups can function as reactive co-binders or reactants in two-pack coating systems, crosslinking with isocyanates, epoxy resins, or melamine resins [1]. This reactive functionality represents a class-level differentiation from unmodified PVC homopolymer (which lacks pendant reactive groups entirely) and from vinyl chloride-vinyl acetate (VC-VAc) copolymers (which provide internal plasticization and improved solubility but no reactive crosslinking sites). The ability to participate in covalent crosslinking networks enables formulation of thermosetting coating systems with enhanced chemical resistance, mechanical durability, and solvent resistance that are unattainable with non-functional vinyl copolymers [1].

Crosslinking Thermoset coatings Reactive binders

Commercial Specification Consistency: Average Molecular Weight 220,000 and Carboxyl Content 1.8 wt% Provide Standardized Procurement Baseline

Commercially available chloroethene;prop-2-enoic acid copolymer (CAS 25702-80-1) is supplied with well-defined and consistently reported specifications across multiple authorized vendors. The standard commercial grade features an average molecular weight (Mw) of approximately 220,000 by GPC and an average carboxyl content of 1.8 wt% . Additional verified specifications include density of 1.39 g/mL, glass transition temperature (Tg) of 84°C, inherent viscosity of 1.4 dL/g, and solubility profile (insoluble in water; soluble in acetone, carbon disulfide, MEK, and THF) [1]. This specification consistency contrasts with alternative copolymers such as VC-VAc, where vinyl acetate content can vary widely (from 3% to over 40%) across commercial grades, introducing significant variability in solubility, flexibility, and thermal properties that complicates formulation reproducibility [2].

Quality control Material specification Procurement standardization

Enhanced Compatibility with Polar Substrates and Polymer Blends via Carboxyl Functionality

The incorporation of carboxyl (-COOH) groups along the polymer backbone of CAS 25702-80-1 enhances compatibility with polar substrates and improves adhesion and dispersion properties in composite materials relative to unmodified PVC [1]. This functionalization provides class-level differentiation from PVC homopolymer, which lacks polar functionality and exhibits poor adhesion to metal, glass, and other polar surfaces. In the context of ion-selective polymeric membrane electrodes, carboxylated PVC (PVC-COOH) membranes demonstrated different potentiometric response characteristics and improved adhesive properties to inert substrates such as polyimide-coated Kapton compared to underivatized PVC, with adhesion further enhanced by reducing plasticizer content [2]. Additionally, carboxylated PVC shows improved biocompatibility in sensor applications compared to unmodified PVC [2].

Adhesion Polymer blends Surface modification

Optimized Emulsion Formulation Parameters: Acrylic Acid Content of 9-11% and Neutralization Degree 80-100% Maximize Water Resistance, Impact Resistance, and Adhesion

In acrylate-modified vinyl chloride copolymer systems incorporating acrylic acid as a functional comonomer, systematic optimization studies have established quantitative formulation parameters for achieving optimal emulsion performance. When initiator concentration is maintained at 1.5%, acrylate content at 50%, acrylic acid content ranging from 9% to 11%, and neutralization degree between 80% and 100%, the resulting emulsion demonstrates good storage stability while the modified polymer exhibits high water resistance, impact resistance, and excellent adhesion [1]. While this study employed vinyl chloride-vinyl isobutyl ether copolymers as the backbone rather than pure PVC, the acrylic acid functionalization chemistry is directly transferable to chloroethene;prop-2-enoic acid copolymer synthesis, providing class-level inference for formulation optimization.

Emulsion polymerization Coating formulation Process optimization

Chloroethene;prop-2-enoic Acid (CAS 25702-80-1): Priority Application Scenarios Based on Quantitative Differentiation Evidence


Rigid PVC Composite Manufacturing with CaCO₃ Fillers

CAS 25702-80-1 copolymer (PVCA) is optimally deployed as a surface modifier for calcium carbonate fillers in rigid PVC composites. Based on direct comparative evidence, PVCA-modified CaCO₃ delivers tensile strength of approximately 46.4 MPa with 119.8% elongation at break and impact strength of 2.7 kJ/m²—performance that exceeds composites modified with conventional stearic acid or titanate ester agents . The carboxyl functionality promotes uniform filler dispersibility and enhanced compatibility with the PVC matrix while simultaneously improving thermal stability through calcium ion scavenging of hydrogen chloride. This application is supported by direct head-to-head comparison data.

Two-Pack Thermosetting Coating Systems Requiring Chemical Crosslinking

Formulations requiring thermosetting cure via isocyanate, epoxy, or melamine resin crosslinkers mandate the use of carboxyl-functional vinyl chloride copolymers. CAS 25702-80-1 and related VC-acrylic acid ester copolymers contain approximately 1.8 wt% reactive hydroxyl/carboxyl groups capable of participating in covalent crosslinking networks . Unmodified PVC homopolymer and VC-VAc copolymers lack this reactive functionality entirely, rendering them unsuitable for two-pack coating applications. The crosslinked networks provide enhanced chemical resistance, solvent resistance, and mechanical durability unattainable with non-functional vinyl copolymers. This application is supported by class-level inference evidence.

UV-Exposed Films and Coatings with Modified Degradation Requirements

Applications involving UV exposure (λ = 254 nm) may benefit from the altered photodegradation profile of carboxylated PVC relative to unmodified PVC. Direct comparative studies demonstrate that CAS 25702-80-1-type carboxylated PVC (1.8% carboxyl) exhibits accelerated photocrosslinking but retarded photodehydrochlorination compared to PVC homopolymer under identical UV irradiation conditions . Additionally, photooxidation leading to hydroxyl group formation is more efficient, while total carbonyl accumulation post-UV is lower. This mechanistic divergence affects service life predictions and stabilizer formulation requirements for UV-exposed films, coatings, and outdoor applications. This application is supported by direct head-to-head comparison evidence.

Ion-Selective Electrodes and Biosensor Membranes Requiring Polar Substrate Adhesion

Carboxylated PVC (CAS 25702-80-1) is preferentially selected over unmodified PVC for ion-selective polymeric membrane electrodes and microfabricated biosensor arrays where adhesion to inert substrates (e.g., polyimide-coated Kapton) is critical. Comparative studies demonstrate that PVC-COOH membranes exhibit enhanced adhesive properties and improved biocompatibility relative to underivatized PVC . The carboxyl functionality promotes polar interactions with substrate surfaces that unmodified PVC cannot achieve without surface treatment. This application is supported by class-level inference evidence.

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